molecular formula C9H10N2O2 B14645144 3-Amino-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-23-1

3-Amino-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14645144
CAS No.: 55041-23-1
M. Wt: 178.19 g/mol
InChI Key: NEBUOUXSEKUNCU-UHFFFAOYSA-N
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Description

3-Amino-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring with an amino group and a phenyl group attached. This compound is part of the oxazolidinone class, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride, and triazabicyclodecene . Reaction conditions such as temperature, solvent, and catalyst concentration play a significant role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can have different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of the bacterial protein synthesis complex, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55041-23-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-amino-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H10N2O2/c10-11-6-8(13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2

InChI Key

NEBUOUXSEKUNCU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1N)C2=CC=CC=C2

Origin of Product

United States

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